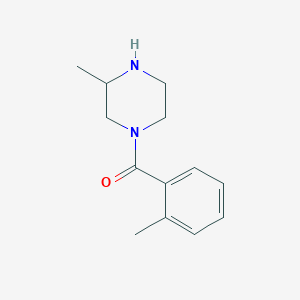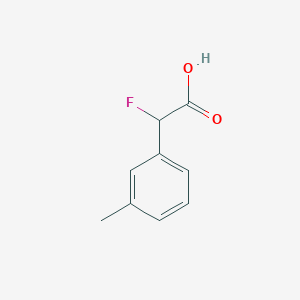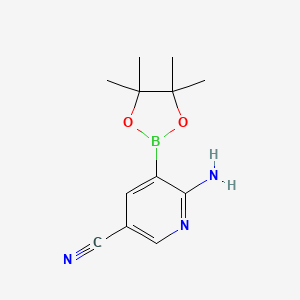
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester (2APBP) is an important organic compound that has been extensively studied in recent years. It is a versatile reagent used in synthesis, catalysis and other chemical reactions. 2APBP has been extensively studied for its potential applications in drug discovery and development, medicinal chemistry, biochemistry and pharmacology.
科学的研究の応用
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery and development, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a building block for the synthesis of various compounds, including drugs and other biologically active molecules. In drug discovery and development, it has been used to develop new drug candidates and to optimize existing drug molecules. In biochemistry, it has been used to study the mechanisms of action of various compounds. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
作用機序
The mechanism of action of 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed to involve the formation of a covalent bond between the boronic acid group and the amine group of the 2-aminopyridine. This covalent bond is believed to be responsible for the formation of the this compound, as well as its reactivity and stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that it may have some anti-inflammatory and anti-cancer properties. In addition, it has been proposed that it may be useful in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
実験室実験の利点と制限
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is relatively easy to synthesize. However, it is also relatively expensive and has a low solubility in water, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for the use of 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester. These include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development, medicinal chemistry, and pharmacology. In addition, there is potential for the use of this compound in the synthesis of other compounds, such as polymers and other organic materials. Finally, there is potential for the use of this compound in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
合成法
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester can be synthesized via a two-step process. The first step is the synthesis of the boronic acid pinacol ester from 2-aminopyridine and boronic acid. This is done by reacting the two compounds in a solvent such as acetonitrile or dimethylsulfoxide (DMSO) at room temperature. The second step involves the addition of cyanide to the boronic acid pinacol ester, which forms the this compound.
特性
IUPAC Name |
6-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-14)7-16-10(9)15/h5,7H,1-4H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEQXSRYONVIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

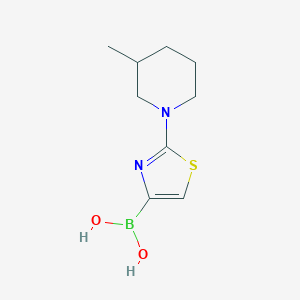
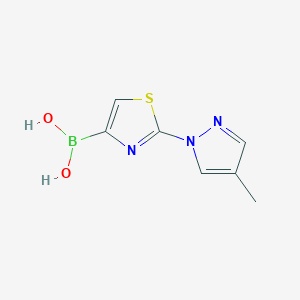
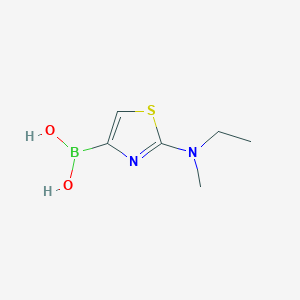
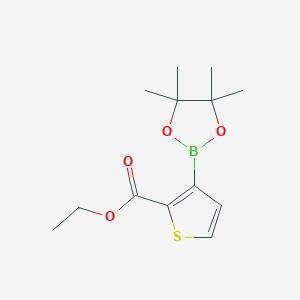
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)
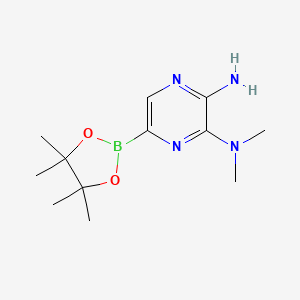
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)
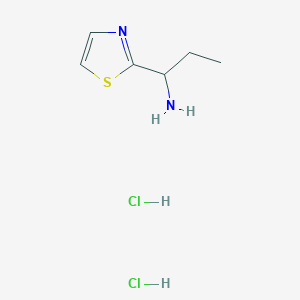

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)
![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)

